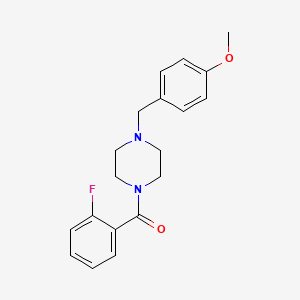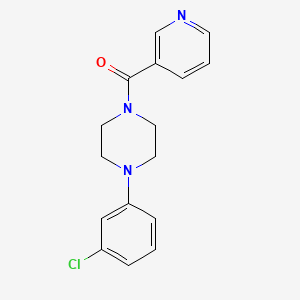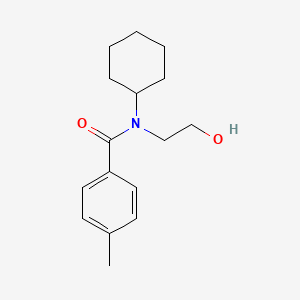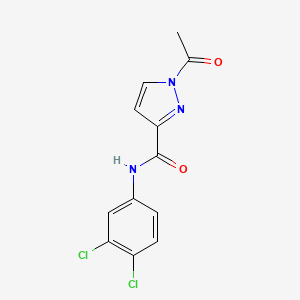![molecular formula C19H22ClN3O B5688432 (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
作用机制
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine selectively inhibits SYK, a non-receptor tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to B-cell activation, proliferation, and survival. Inhibition of SYK by this compound blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, this compound also inhibits B-cell proliferation and migration. This compound has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has several advantages for lab experiments, including its selectivity for SYK and its potent antitumor activity in preclinical models. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being investigated.
未来方向
For (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine include clinical trials in B-cell malignancies, as well as investigations into its potential use in other diseases, such as autoimmune disorders. Additionally, studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials, as well as its potential for combination therapy with other agents. Finally, investigations into the mechanisms of resistance to this compound are needed to develop strategies to overcome resistance and improve clinical outcomes.
合成方法
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine involves a multistep process that includes the formation of key intermediates and the final coupling reaction. The starting material, 3-chlorobenzaldehyde, is reacted with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)phenyl isocyanate to form the carbamate intermediate, which is subsequently coupled with 4-bromobenzoyl chloride to form this compound.
科学研究应用
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that this compound has antitumor activity in mouse models of CLL, DLBCL, and MCL.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSLTDVTCFBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)

![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)